(2-phenylpyrimidin-5-yl)methanamine dihydrochloride
Description
“(2-phenylpyrimidin-5-yl)methanamine dihydrochloride” is a dihydrochloride salt of a methanamine derivative featuring a pyrimidine ring substituted at the 2-position with a phenyl group. Pyrimidine-based compounds are widely utilized in medicinal chemistry due to their aromatic heterocyclic structure, which mimics biological nucleobases, enabling interactions with enzymes and receptors. The dihydrochloride salt form enhances aqueous solubility, making it advantageous for synthetic applications in drug discovery and organic synthesis.
Properties
IUPAC Name |
(2-phenylpyrimidin-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.2ClH/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10;;/h1-5,7-8H,6,12H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAILTCXFOAUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenylpyrimidin-5-yl)methanamine dihydrochloride typically involves the formation of the pyrimidine ring followed by the introduction of the phenyl and methanamine groups. One common method involves the condensation of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrimidine with benzaldehyde can form the phenylpyrimidine intermediate, which is then further reacted with formaldehyde and ammonium chloride to yield the final product.
Industrial Production Methods
Industrial production of (2-phenylpyrimidin-5-yl)methanamine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylpyrimidin-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(2-Phenylpyrimidin-5-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-phenylpyrimidin-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Physicochemical Properties
*Hypothetical calculation based on structural analogy; †Discrepancy noted: lists C₅H₈ClN₃, but dihydrochloride should include two Cl atoms.
Research Findings and Implications
- This trade-off must be balanced in drug design .
- Safety and Handling : While specific toxicological data for the target compound is unavailable, analogous dihydrochloride salts (e.g., ) recommend precautions such as avoiding inhalation and skin contact. Proper PPE and ventilation are advised .
- Synthetic Utility : The positional isomer () demonstrates the importance of regiochemistry in Suzuki-Miyaura coupling reactions, where pyrimidine-phenyl connectivity influences reaction yields and byproduct formation .
Biological Activity
(2-phenylpyrimidin-5-yl)methanamine dihydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- IUPAC Name : (2-phenylpyrimidin-5-yl)methanamine dihydrochloride
- Molecular Formula : C11H13Cl2N3
- CAS Number : 1803584-99-7
The biological activity of (2-phenylpyrimidin-5-yl)methanamine dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound may exhibit effects such as:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting key enzymes involved in disease pathways, such as kinases and phosphatases.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of (2-phenylpyrimidin-5-yl)methanamine dihydrochloride against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 62.5 |
| Staphylococcus aureus | 78.12 |
| Enterococcus faecalis | 78.12 |
These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The compound's antiproliferative effects have been assessed using various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values from these assays are summarized below:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These findings indicate that (2-phenylpyrimidin-5-yl)methanamine dihydrochloride has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Case Studies
-
Study on Antimicrobial Properties :
A recent study explored the antibacterial effects of various pyrimidine derivatives, including (2-phenylpyrimidin-5-yl)methanamine dihydrochloride. It was found to significantly inhibit the growth of both E. coli and S. aureus, highlighting its potential as a therapeutic agent against resistant strains . -
Anticancer Evaluation :
In vitro studies demonstrated that the compound effectively reduced cell viability in HeLa and A549 cells, suggesting a mechanism involving apoptosis induction. Further research is needed to elucidate the specific pathways involved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
